molecular formula (C15H14O7·C15H14O6)x B600549 Leucocyanidin polymer CAS No. 34540-64-2

Leucocyanidin polymer

Cat. No.: B600549
CAS No.: 34540-64-2
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Description

Leucocyanidin polymer, a class of proanthocyanidins also known as condensed tannins, is an oligomeric or polymeric end product of the flavonoid biosynthetic pathway in plants . These polymers are formed from the condensation of flavan-3-ol units, such as those derived from leucocyanidin monomers . They are ubiquitous in the plant kingdom, found in sources like grape seeds, skins , barley , and many trees , where they provide protection against microbes, insects, and herbivores . In industrial and food science contexts, particularly in viticulture and enology, these polymers are crucial as they contribute significantly to the astringency and bitterness of products like red wine and are involved in long-term color stability through reactions with anthocyanins and other flavanols during the aging process . The primary research applications for this compound include its use as a key biochemical tool for studying the biosynthesis of condensed tannins in plants , investigating its strong antioxidant properties and capacity to chelate metals , and exploring its interactions with proteins, which is fundamental to understanding astringency in food science and the tanning process in leather manufacture . While the exact enzymatic mechanism of its polymerization in vivo is still a subject of research, chemical synthesis and biomimetic studies in vitro suggest the involvement of reactive intermediates like quinone methides in the condensation process . This product is intended for Research Use Only and is not for human consumption, diagnostic use, or therapeutic application.

Properties

CAS No.

34540-64-2

Molecular Formula

(C15H14O7·C15H14O6)x

Synonyms

3,3',4,4',5,7-Hexahydroxyflavane polymer

Origin of Product

United States

Scientific Research Applications

Biochemical Role in Proanthocyanidin Synthesis

Leucocyanidin is a precursor in the biosynthesis of proanthocyanidins, which are polymers formed from flavan-3-ols. These compounds are known for their antioxidant properties and are prevalent in various plant species. The incorporation of leucocyanidin into proanthocyanidin polymers occurs through specific enzymatic pathways, where it serves as a building block for larger polymeric structures.

Key Findings:

  • In vitro studies indicate that leucocyanidin can be transformed into colored anthocyanidins under acidic conditions, showcasing its potential in food coloring applications .
  • The polymerization of leucocyanidin contributes to the formation of high molecular weight proanthocyanidins, which exhibit enhanced antioxidant activity compared to their monomeric counterparts .

Polymerization Mechanisms

The polymerization of leucocyanidin involves several chemical reactions that lead to the formation of complex structures. These reactions typically include:

  • Condensation Reactions : Leucocyanidin can undergo non-enzymatic reactions with other phenolic compounds, leading to the formation of oligomers and polymers.
  • Interflavan Linkages : The structure of proanthocyanidins formed from leucocyanidin often includes interflavan linkages, which significantly affect their stability and functional properties .

Case Study: Proanthocyanidin Formation

A study demonstrated that when leucocyanidin was co-incubated with ascorbic acid and other flavan-3-ols, it resulted in the formation of various oligomeric structures with different degrees of polymerization. The analysis using ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry revealed that these oligomers exhibited enhanced antioxidant activities compared to monomeric forms .

Applications in Food Science

Leucocyanidin polymers have promising applications in food science due to their antioxidant properties. They can be utilized as natural preservatives or colorants in food products.

Potential Uses:

  • Natural Food Colorants : The ability of leucocyanidin to produce vibrant colors upon polymerization makes it suitable for use in natural food coloring.
  • Antioxidant Additives : Due to their high antioxidant capacity, proanthocyanidins derived from leucocyanidin can be incorporated into food formulations to enhance shelf life and nutritional value .

Pharmaceutical Applications

The health benefits associated with proanthocyanidins have led to interest in their pharmaceutical applications. Research indicates that these compounds may possess anti-inflammatory, anti-cancer, and cardiovascular protective effects.

Research Insights:

  • Studies have shown that anthocyanins derived from leucocyanidin exhibit significant anti-inflammatory properties and may contribute to cardiovascular health by modulating oxidative stress .
  • The incorporation of leucocyanidin polymers into dietary supplements is being explored for their potential health benefits, including cancer prevention and immune modulation .

Comparison with Similar Compounds

Sources :

Key Enzymatic Differences :

  • Some DFR isoforms (e.g., CmDFR-OB and CmDFR-RM in chrysanthemum) preferentially catalyze leucocyanidin synthesis over leucodelphinidin, which is rarely detected .
  • LAR specifically reduces leucocyanidin to catechin in Chinese bayberry, while ANR converts cyanidin (derived from leucocyanidin via anthocyanidin synthase) to epicatechin .

Examples :

  • Leucocyanidin in Musa sapientum (banana) reduces gastric ulcers in rats .
  • Leucodelphinidin derivatives from Ficus bengalensis lower blood glucose levels .

Quantitative and Analytical Methods

Leucocyanidin is frequently used as a standard for quantifying condensed tannins (CT) via colorimetric assays:

  • CT Measurement : Absorbance at 550 nm is converted to leucocyanidin equivalents using the formula:
    $$ CT = (A_{550} \times 782.6) / \text{Sample Dry Weight} $$

Assumes $ E_{1\%} = 460 $ for leucocyanidin .

Comparison with Other Standards :

  • Leucopelargonidin and leucodelphinidin are less commonly used due to lower stability and availability.

Agricultural and Industrial Relevance

  • PA Polymer Engineering : Modulating LAR/ANR expression in plants alters PA composition. For example, high LAR activity in pinto beans diverts leucocyanidin to catechin, reducing anthocyanin accumulation .
  • Stress Responses : Leucocyanidin levels increase in red rice under salt stress, enhancing antioxidant capacity .

Pharmaceutical Potential

  • Anti-Diabetic Agents : Leucocyanidin derivatives from Ficus bengalensis and Musa sapientum show hypoglycemic effects .
  • Gastroprotection : Synthetic leucocyanidin analogues protect against aspirin-induced gastric erosion in rats .

Q & A

Q. What are the established methods for synthesizing leucocyanidin polymers, and how do enzymatic pathways influence their structural diversity?

Leucocyanidin polymers are synthesized via the flavonoid pathway, where leucocyanidin serves as a precursor for both anthocyanins and proanthocyanidin (PA) polymers. Key enzymes include leucoanthocyanidin reductase (LAR) and anthocyanidin reductase (ANR) . LAR reduces leucocyanidin to catechin (a PA terminal unit), while ANR converts cyanidin to epicatechin . Experimental protocols typically involve:

  • In vitro enzymatic assays with recombinant LAR/ANR to monitor reaction kinetics.
  • HPLC-MS to characterize polymer subunits and confirm structural diversity (e.g., catechin vs. epicatechin termini) .
  • Isotopic labeling to trace flux through competing pathways (e.g., anthocyanin vs. PA synthesis) .

Q. How can researchers standardize the extraction and purification of leucocyanidin polymers from plant sources?

Extraction protocols for leucocyanidin polymers often involve:

  • Solvent-based extraction : Use of methanol/acetone/water mixtures (e.g., 70% acetone for polyphenol-rich tissues) .
  • Chromatographic purification : Sequential use of Sephadex LH-20 and C18 columns to isolate polymers by molecular weight and polarity .
  • Storage conditions : Lyophilized polymers stored at -20°C (short-term) or -80°C (long-term) to prevent degradation .

Q. What in vivo models are commonly used to study the bioactivity of leucocyanidin polymers?

  • Rodent models : Male Wistar rats (220–330 g) are used to evaluate anti-ulcerogenic activity (e.g., 5 mg/day dose protects against aspirin-induced gastric erosion) .
  • Disease-specific models : Non-alcoholic fatty liver disease (NAFLD) studies utilize high-fat diet-induced rodent models to assess hepatic lipid modulation .

Advanced Research Questions

Q. How do experimental design choices impact observed contradictions in leucocyanidin polymer bioactivity across studies?

Discrepancies in bioactivity (e.g., anti-ulcer vs. hepatoprotective effects) may arise from:

  • Dosage variability : Dose-dependent biphasic responses (e.g., low-dose antioxidant vs. high-dose pro-oxidant effects).
  • Model system differences : Gastric vs. hepatic tissue specificity in receptor binding or metabolite distribution .
  • Polymer heterogeneity : Variability in terminal/extender subunit ratios (e.g., catechin:epicatechin ratios alter bioavailability) . Mitigation strategy : Use quantitative structural-activity relationship (QSAR) models to correlate polymer composition with bioactivity .

Q. What advanced analytical techniques are critical for resolving structural ambiguities in leucocyanidin polymers?

  • 2D-NMR (HSQC, HMBC) : Resolves stereochemistry and interflavan linkages (e.g., 4→8 vs. 4→6 bonds) .
  • MALDI-TOF-MS : Determines polymer degree of polymerization (DP) and branching patterns .
  • Synchrotron-based X-ray diffraction : Resolves crystalline vs. amorphous polymer conformations in solid-state formulations .

Q. How can researchers address challenges in quantifying this compound flux in dynamic biological systems?

  • Isotope ratio mass spectrometry (IRMS) : Tracks 13C-labeled leucocyanidin incorporation into PA polymers in real-time .
  • Compartmental modeling : Integrates enzyme kinetics (e.g., LAR vs. ANR activity) and tissue-specific transport rates to predict polymer accumulation .

Methodological Considerations

Q. What strategies improve reproducibility in this compound research?

  • Standardized reporting : Adopt MIAME (Minimum Information About a Microarray Experiment)-like guidelines for enzymatic assays, including buffer pH, cofactor concentrations, and reaction termination methods .
  • Open-data practices : Deposit raw NMR/MS spectra in public repositories (e.g., MetaboLights) to enable cross-validation .

Q. How can omics technologies (e.g., metabolomics, transcriptomics) enhance mechanistic studies of leucocyanidin polymers?

  • Multi-omics integration : Pair RNA-seq data (to identify upregulated LAR/ANR genes) with LC-MS metabolomics (to quantify polymer subunits) .
  • Network pharmacology : Map polymer-protein interaction networks (e.g., NF-κB inhibition in NAFLD) using SPR (surface plasmon resonance) .

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